molecular formula C5H8Cl2O2 B13797483 Butanoic acid, 2,3-dichloro-, methyl ester

Butanoic acid, 2,3-dichloro-, methyl ester

Cat. No.: B13797483
M. Wt: 171.02 g/mol
InChI Key: KJZMAXQPXRBYDC-UHFFFAOYSA-N
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Description

2,3-Dichlorobutanoic acid methyl ester is an organic compound with the molecular formula C5H8Cl2O2 It is a derivative of butanoic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorobutanoic acid methyl ester can be synthesized through the esterification of 2,3-dichlorobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2,3-dichlorobutanoic acid methyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorobutanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichlorobutanoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to an alcohol.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms.

Major Products Formed

    Hydrolysis: 2,3-Dichlorobutanoic acid and methanol.

    Reduction: 2,3-Dichlorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorobutanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichlorobutanoic acid methyl ester involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobutanoic acid: The parent acid of the ester.

    Methyl butanoate: An ester with a similar structure but without chlorine substitutions.

    2,3-Dichloropropanoic acid methyl ester: A similar ester with one less carbon atom in the chain.

Uniqueness

2,3-Dichlorobutanoic acid methyl ester is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and properties compared to other esters. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

methyl 2,3-dichlorobutanoate

InChI

InChI=1S/C5H8Cl2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3

InChI Key

KJZMAXQPXRBYDC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)Cl)Cl

Origin of Product

United States

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